molecular formula C16H21NO4 B164417 (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine CAS No. 130317-10-1

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine

Cat. No.: B164417
CAS No.: 130317-10-1
M. Wt: 291.34 g/mol
InChI Key: NQZZZVQLJCFCGL-ZDUSSCGKSA-N
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Description

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine is a chiral compound that belongs to the class of morpholine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the nitrogen atom of the morpholine ring attacks a benzyl halide.

    Boc Protection: The nitrogen atom is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, free amines, and various substituted morpholine derivatives.

Scientific Research Applications

(S)-(-)-N-Boc-5-benzyl-2-oxomorpholine has several applications in scientific research:

    Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.

    Biology: The compound serves as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine, which can then participate in various biochemical pathways. The benzyl group provides additional steric and electronic properties, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-N-Boc-5-benzyl-2-oxomorpholine: The enantiomer of (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine, differing in its stereochemistry.

    N-Boc-4-benzylmorpholine: A similar compound with the benzyl group attached to the fourth position of the morpholine ring.

    N-Boc-5-phenylmorpholine: A compound with a phenyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the benzyl group. This combination of features makes it a valuable intermediate in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

tert-butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-14(18)20-11-13(17)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZZZVQLJCFCGL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OCC1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)OC[C@@H]1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583821
Record name tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130317-10-1
Record name tert-Butyl (5S)-5-benzyl-2-oxomorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N-Boc-5-benzyl-2-oxomorpholine
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